Product packaging for Bis[(4-bromophenyl)thio]methane(Cat. No.:)

Bis[(4-bromophenyl)thio]methane

Cat. No.: B8253222
M. Wt: 390.2 g/mol
InChI Key: HUJOYDYIHXFLAW-UHFFFAOYSA-N
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Description

Bis[(4-bromophenyl)thio]methane ( 2393-98-8) is a high-purity organosulfur compound supplied for advanced research and development applications. It has a molecular formula of C13H10Br2S2 and a molecular weight of 390.16 g/mol . This chemical is offered with a guaranteed purity of 95% and is readily available for shipping, though lead times of 2-4 weeks may apply for certain quantities . As a thioketal, this compound belongs to a class of molecules that are recognized as valuable intermediates in organic synthesis. Thioketals are commonly utilized as precursors in the formation of carbon-carbon bonds, including applications in fluorination and alkylation reactions, and are known to exhibit various biological activities . Researchers employ this and related structures in the development of novel synthetic methodologies, such as the controllable synthesis of thioacetals and β-sulfanyl ketones, which are key motifs in pharmaceutical and material science research . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. All information provided is for reference purposes. Please handle with care following appropriate laboratory safety protocols. For specific pricing on 100mg, 250mg, or 1g quantities, or to inquire about custom synthesis, please contact us to request a quote .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Br2S2 B8253222 Bis[(4-bromophenyl)thio]methane

Properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)sulfanylmethylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJOYDYIHXFLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of Bis 4 Bromophenyl Thio Methane and Its Precursors

Direct C-S Bond Formation Strategies

Direct methods for constructing the thioether linkages in bis[(4-bromophenyl)thio]methane often involve the reaction of a sulfur nucleophile with a suitable carbon electrophile.

A primary route to this compound involves the reaction of 4-bromothiophenol (B107966) with a dihalogenated methane (B114726), such as dichloromethane (B109758) or dibromomethane. In this SN2 reaction, the thiolate anion, generated by deprotonating 4-bromothiophenol with a base, acts as a nucleophile, displacing the halide ions from the methane derivative. youtube.commasterorganicchemistry.com The choice of base and solvent is crucial for the success of this reaction, with common systems including potassium carbonate or sodium hydroxide (B78521) in polar aprotic solvents like dimethylformamide (DMF) or acetone.

A general representation of this reaction is as follows:

2 BrC₆H₄SH + CH₂X₂ + 2 Base → BrC₆H₄SCH₂SC₆H₄Br + 2 Base·HX (where X = Cl, Br)

This dual nucleophilic substitution of dichloromethane by thiols has been shown to produce dithioacetals in high yields. researchgate.net The reaction proceeds through the initial formation of a (4-bromophenyl)thiomethyl halide intermediate, which then reacts with a second molecule of the thiolate.

While not a direct synthesis of the target molecule itself, thiolate-halogen exchange reactions are fundamental to preparing the necessary 4-bromothiophenol precursor. These reactions typically involve the displacement of a halide from an aryl halide by a sulfur-containing nucleophile. However, a more common and efficient synthesis of 4-bromothiophenol involves the reduction of 4-bromobenzenesulfonyl chloride. wikipedia.orgchemicalbook.com This can be achieved using red phosphorus and iodine in an acidic medium. chemicalbook.com Another method is the hydrogenation of 4,4'-dibromodiphenyl disulfide. wikipedia.orgchemicalbook.com

Catalytic Approaches in C-S Bond Formation

Catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional nucleophilic substitution reactions. thieme-connect.deacsgcipr.org

Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for the formation of C-S bonds in aryl thioethers. thieme-connect.dethieme-connect.com

Ullmann-Type Condensation: The Ullmann condensation is a classical copper-catalyzed reaction that forms aryl ethers, thioethers, amines, and nitriles from aryl halides. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a modified Ullmann-type reaction could involve the coupling of 4-bromothiophenol with a suitable dihalomethane in the presence of a copper catalyst. wikipedia.org Traditionally, these reactions required harsh conditions, but modern advancements have introduced milder protocols using various copper(I) sources and ligands. wikipedia.orgresearchgate.net The mechanism is thought to involve the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. wikipedia.org

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and a halide. youtube.comorgsyn.org While primarily used for C-C bond formation, variations of this reaction can be adapted for C-S bond formation. rsc.org For instance, 4-bromothiophenol can participate in Suzuki-Miyaura reactions on palladium nanoparticles. chemicalbook.com The synthesis of the target molecule could potentially be achieved by coupling a boron-containing methylene (B1212753) bis(thiol) derivative with two equivalents of 1-bromo-4-iodobenzene. Optimizing parameters such as the catalyst, base, and solvent is crucial for maximizing the yield. nih.gov

A comparative table of these catalytic methods is presented below:

Table 1: Comparison of Catalytic C-S Bond Formation Methods
Feature Ullmann-Type Condensation Suzuki-Miyaura Cross-Coupling
Catalyst Copper-based Palladium-based
Reactants Aryl halide and thiol Organoboron compound and aryl halide
Typical Conditions Often requires high temperatures, though milder methods exist. wikipedia.org Generally milder reaction conditions. youtube.com
Advantages Utilizes a less expensive metal catalyst. High functional group tolerance and yields. youtube.com
Challenges Can require harsh conditions and stoichiometric copper. wikipedia.org Potential for side reactions like protodeboronation. orgsyn.org

Recent research has focused on developing more sustainable and efficient catalytic systems for thioether synthesis. thieme-connect.com These include the use of non-precious metal catalysts like iron and nickel, as well as developing novel bond-forming strategies. acsgcipr.orgresearchgate.net For example, iron-catalyzed cross-coupling reactions have shown promise for the synthesis of thioethers. acsgcipr.org Additionally, new ligands, such as thioether-functionalized N-heterocyclic carbenes, are being explored to enhance the activity and selectivity of ruthenium and palladium catalysts. researchgate.net These emerging systems aim to overcome the limitations of traditional methods, such as high catalyst loading and harsh reaction conditions. thieme-connect.de

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors to consider include the choice of catalyst, solvent, base, temperature, and reaction time.

For transition metal-catalyzed reactions, the choice of ligand can significantly impact the outcome. For instance, in palladium-catalyzed C-S cross-coupling, ligands like Josiphos have been shown to be effective for a broad range of substrates under milder conditions. thieme-connect.de The concentration of reactants and the catalyst-to-substrate ratio are also crucial variables that need to be fine-tuned.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters on the reaction yield. nih.gov For example, in a Suzuki-Miyaura coupling, a DoE could be used to investigate the interplay between temperature, solvent polarity, and the stoichiometry of the base. nih.gov

The following table outlines key parameters and their potential effects on the synthesis of this compound.

Table 2: Optimization of Reaction Parameters
Parameter Effect on Reaction Considerations for Optimization
Catalyst Influences reaction rate and selectivity. Screen different metal catalysts (e.g., Pd, Cu, Ni, Fe) and ligands. acsgcipr.org
Solvent Affects solubility of reactants and catalyst, and can influence reaction mechanism. Test a range of polar aprotic (e.g., DMF, DMSO) and protic solvents.
Base Promotes the deprotonation of the thiol and can participate in the catalytic cycle. Evaluate inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine).
Temperature Impacts reaction kinetics; higher temperatures can increase rate but may lead to side products. Optimize for the lowest effective temperature to improve selectivity and reduce energy consumption.
Reaction Time Determines the extent of conversion. Monitor reaction progress over time to identify the point of maximum yield.

By carefully selecting and optimizing these parameters, the synthesis of this compound can be achieved with high efficiency and purity.

Mechanistic Investigations of this compound Synthesis Pathways

The synthesis of this compound, a thioacetal, from 4-bromothiophenol and a methylene source like dihalomethane (e.g., dichloromethane or dibromomethane) is fundamentally governed by a sequential nucleophilic substitution mechanism. A detailed investigation reveals a process influenced by the generation of a potent nucleophile, the nature of the electrophilic carbon source, and the catalytic conditions employed.

The key steps in the mechanistic pathway are outlined below:

Step 1: Nucleophile Formation The reaction is initiated by the deprotonation of the thiol group of 4-bromothiophenol (p-BrC₆H₄SH) by a base. This acid-base reaction generates the 4-bromothiophenolate anion (p-BrC₆H₄S⁻). The thiophenolate is a significantly stronger nucleophile than the neutral thiol due to the increased electron density on the sulfur atom, making it highly reactive towards electrophilic carbons. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or other organic and inorganic bases.

Step 2: First SN2 Substitution The generated 4-bromothiophenolate anion then acts as the nucleophile in the first SN2 reaction. It attacks the electrophilic carbon atom of the dihalomethane (e.g., CH₂Cl₂). This attack occurs from the "backside" relative to one of the halogen atoms (the leaving group), leading to a transition state where the sulfur atom is partially forming a bond and the halogen is partially breaking its bond with the carbon atom. youtube.comyoutube.com This step results in the displacement of one halide ion and the formation of an intermediate, (4-bromophenyl)thiomethyl halide (p-BrC₆H₄SCH₂X).

Step 3: Second SN2 Substitution A second molecule of the 4-bromothiophenolate anion performs another SN2 attack on the carbon atom of the (4-bromophenyl)thiomethyl halide intermediate. The remaining halide atom serves as the leaving group in this step. This second substitution leads to the formation of the final product, this compound.

The entire process can be visualized as a two-fold alkylation of the sulfur nucleophile.

Table 1: Proposed S~N~2 Mechanistic Steps for this compound Synthesis

StepDescriptionReactantsIntermediate/Product
1 Deprotonation 4-Bromothiophenol, Base4-Bromothiophenolate anion
2 First Substitution (SN2) 4-Bromothiophenolate, Dihalomethane(4-Bromophenyl)thiomethyl halide
3 Second Substitution (SN2) 4-Bromothiophenolate, (4-Bromophenyl)thiomethyl halideThis compound

The Role of Phase-Transfer Catalysis (PTC)

In many practical syntheses, the reactants (the ionic salt of the thiophenol and the organic dihalomethane) are not soluble in the same solvent. youtube.com To overcome this phase incompatibility, phase-transfer catalysis (PTC) is a highly effective methodology. acsgcipr.orgyoutube.com

The mechanism under PTC conditions involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), which facilitates the transfer of the thiophenolate anion from the aqueous or solid phase into the organic phase where the dihalomethane is dissolved. youtube.comyoutube.com

The PTC Catalytic Cycle:

Anion Exchange: In the aqueous phase (or at the solid-liquid interface), the phase-transfer catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the 4-bromothiophenolate anion (p-BrC₆H₄S⁻), forming an ion pair [Q⁺][⁻S-C₆H₄Br].

Phase Transfer: This new ion pair is organophilic due to the bulky alkyl groups on the catalyst's cation and dissolves in the organic phase.

SN2 Reaction: In the organic phase, the "naked" and highly reactive thiophenolate anion attacks the dihalomethane, as described in the SN2 pathway above, to first form the intermediate and then the final product. youtube.com

Catalyst Regeneration: The displaced halide ion (X⁻) pairs with the catalyst's cation (Q⁺), which then migrates back to the aqueous/solid phase to repeat the cycle.

This catalytic cycle continuously shuttles the nucleophile into the organic phase, allowing the reaction to proceed efficiently at the interface or in the bulk organic phase. phasetransfer.com

Table 2: Factors Influencing Reaction Mechanism and Rate

FactorInfluence on the SN2 MechanismRationale
Leaving Group Ability Faster reaction with better leaving groups (I > Br > Cl).Weaker C-X bonds and more stable halide anions (X⁻) facilitate faster displacement.
Nucleophilicity Reaction rate is directly proportional to the nucleophile's strength and concentration.Thiolates (RS⁻) are excellent nucleophiles. Sulfur's high polarizability contributes to its nucleophilic character. nih.gov
Steric Hindrance Minimal steric hindrance at the electrophilic carbon (CH₂X₂) favors the SN2 pathway.Tertiary halides do not undergo SN2 reactions due to steric hindrance that prevents the backside attack of the nucleophile. youtube.com
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are generally preferred.These solvents can solvate the cation but leave the anion relatively "naked" and more reactive, accelerating the SN2 rate. youtube.com
Catalyst Structure (in PTC) The lipophilicity and structure of the phase-transfer catalyst affect efficiency.The catalyst must have sufficient solubility in the organic phase to transport the anion effectively. acsgcipr.org

Comprehensive Spectroscopic and Crystallographic Elucidation of Bis 4 Bromophenyl Thio Methane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Bis[(4-bromophenyl)thio]methane, ¹H and ¹³C NMR spectroscopy have been utilized to determine the chemical environment of the hydrogen and carbon atoms, respectively.

Detailed ¹H NMR Signal Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the aromatic and methylene (B1212753) protons.

The protons on the two equivalent para-substituted benzene (B151609) rings give rise to two doublets. The four aromatic protons in the ortho position to the sulfur atom (H-2, H-6, H-2', H-6') appear as a doublet at δ 7.42 ppm. The four aromatic protons in the meta position to the sulfur atom (H-3, H-5, H-3', H-5') resonate as a doublet at δ 7.26 ppm. The observed splitting pattern is due to spin-spin coupling between adjacent aromatic protons. The coupling constant for this interaction is J = 8.5 Hz, which is a typical value for ortho-coupling in benzene derivatives.

A singlet signal at δ 4.27 ppm is assigned to the two protons of the methylene bridge (-CH₂-). The integration of these signals confirms the ratio of the different types of protons in the molecule.

¹H NMR Signal Assignments for this compound
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.42d8.54HAromatic Protons (ortho to S)
7.26d8.54HAromatic Protons (meta to S)
4.27s-2HMethylene Protons (-CH₂-)

Elucidation of ¹³C NMR Chemical Shifts and Structural Correlations

The ¹³C NMR spectrum of this compound was recorded at 151 MHz in CDCl₃. The spectrum shows four distinct signals, which correspond to the four chemically non-equivalent carbon atoms in the molecule.

The carbon atoms of the two identical bromophenyl groups are responsible for three of the signals. The signal at δ 133.7 ppm is assigned to the aromatic carbons directly bonded to the sulfur atom (C-1 and C-1'). The signal at δ 132.2 ppm corresponds to the aromatic carbons ortho to the sulfur atom (C-2, C-6, C-2', and C-6'). The signal at δ 121.6 ppm is attributed to the aromatic carbons meta to the sulfur atom (C-3, C-5, C-3', and C-5'). The carbon atom bonded to the bromine atom (C-4 and C-4') shows a signal at δ 132.5 ppm. The methylene carbon of the bridging -CH₂- group gives rise to a signal at δ 40.8 ppm.

¹³C NMR Chemical Shifts for this compound
Chemical Shift (δ) [ppm]Assignment
133.7Aromatic Carbons (C-S)
132.5Aromatic Carbons (C-Br)
132.2Aromatic Carbons (ortho to S)
121.6Aromatic Carbons (meta to S)
40.8Methylene Carbon (-CH₂-)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

While one-dimensional ¹H and ¹³C NMR provide essential information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously confirming the connectivity of atoms within a molecule.

A search of the available scientific literature and databases did not yield any specific 2D NMR data (COSY, HSQC, HMBC) for this compound. Such experiments would be instrumental in definitively correlating the proton and carbon signals and confirming the proposed structure. For instance, a COSY spectrum would show correlations between the coupled aromatic protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

A comprehensive search of scientific databases did not reveal any publicly available FT-IR or Raman spectra for this compound. However, based on the known structure of the molecule, characteristic vibrational modes can be predicted.

The FT-IR spectrum is expected to show characteristic absorption bands for:

Aromatic C-H stretching: typically in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching of the methylene group: just below 3000 cm⁻¹.

C=C aromatic ring stretching: in the region of 1600-1450 cm⁻¹.

C-S stretching: which can be weak and appear in the fingerprint region.

C-Br stretching: typically in the lower frequency region of the spectrum.

Similarly, the Raman spectrum would complement the FT-IR data, with strong signals often observed for the symmetric vibrations of the aromatic rings and the C-S bonds.

Predicted Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch3000 - 2850FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
C-S Stretch800 - 600FT-IR, Raman (often weak in IR)
C-Br Stretch600 - 500FT-IR, Raman

Conformational Insights from Vibrational Spectra

The analysis of the vibrational spectra, particularly in the fingerprint region, can offer insights into the conformational properties of the molecule, such as the rotational isomers around the C-S bonds. Different conformers would likely exhibit subtle shifts in their vibrational frequencies. Without experimental data, a detailed conformational analysis based on vibrational spectroscopy is not possible at this time.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry serves as a powerful tool for elucidating the fragmentation pathways of this compound, providing valuable information about its structural integrity and the relative stability of its constituent parts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which confirms its molecular formula. The typical observation is the protonated molecule [M+H]⁺. The high precision of this technique allows for the unambiguous identification of the compound by differentiating it from other molecules with the same nominal mass.

Fragmentation Pattern Analysis and Structural Deductions

The fragmentation pattern observed in the mass spectrum of this compound provides a roadmap to its molecular structure. Under electron impact (EI) or other ionization techniques, the molecule breaks apart in a predictable manner. A key fragmentation pathway involves the cleavage of the C-S bonds, leading to the formation of the 4-bromothiophenol (B107966) cation. Another significant fragmentation involves the loss of a bromophenylthio group to form the [M - SC₆H₄Br]⁺ fragment. Further fragmentation can lead to the loss of bromine, resulting in the [C₇H₅S]⁺ ion. The molecular ion peak is also typically observed, confirming the molecular weight of the compound.

Table 1: Key Fragmentation Data for this compound

Fragment Ion m/z (relative intensity, %)
[M]⁺ 390 (100)
[M - Br]⁺ 311 (5)
[M - C₆H₄Br]⁺ 233 (10)
[SC₆H₄Br]⁺ 189 (80)
[C₆H₄Br]⁺ 156 (40)

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of the atomic arrangement within the crystal lattice.

Determination of Solid-State Molecular Structure and Stereochemistry

The solid-state molecular structure of this compound has been determined to be a distorted tetrahedral geometry around the central methylene carbon atom. The two 4-bromophenylthio groups are arranged in a "V" shape. The molecule crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound. The crystal structure reveals the specific conformation adopted by the molecule in the solid state, providing a foundational understanding of its stereochemistry.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Table 2: Selected Bond Lengths and Angles for this compound

Parameter Value
Bond Lengths (Å)
Br1-C4 1.904(3)
Br2-C10 1.905(3)
S1-C1 1.815(3)
S1-C7 1.772(3)
S2-C1 1.814(3)
S2-C8 1.773(3)
**Bond Angles (°) **
C1-S1-C7 103.48(14)
C1-S2-C8 103.54(14)

Investigation of Intermolecular Interactions and Crystal Packing

Table 3: Intermolecular Interaction Data for this compound

Interaction Type Donor-Acceptor Distance (Å)
C-H···Br 2.9 - 3.1
C-H···π 2.7 - 2.9

Computational and Theoretical Studies on Bis 4 Bromophenyl Thio Methane

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecular systems. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule such as Bis[(4-bromophenyl)thio]methane, these calculations can elucidate its fundamental chemical nature.

DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for relatively large molecules. Functionals like B3LYP, paired with appropriate basis sets (e.g., 6-31G* or larger), are commonly used to model the geometry and electronic properties of organosulfur compounds. Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.

Geometry Optimization and Conformational Energy Landscapes

A critical first step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The molecule's core consists of a central methylene (B1212753) group (-CH2-) bonded to two sulfur atoms, which are in turn connected to 4-bromophenyl rings. The flexibility of the C-S bonds allows for various conformations.

The conformational energy landscape of this compound can be explored by systematically rotating the bonds, particularly the C-S and S-aryl bonds, and calculating the energy of each resulting conformer. This analysis reveals the relative stabilities of different spatial arrangements. For diarylthioacetals, the orientation of the two aromatic rings relative to the central CH2S2 core is of particular interest. The most stable conformer will likely adopt a staggered arrangement to minimize steric hindrance between the bulky 4-bromophenyl groups. Studies on similar molecules, such as meso-Bis(phenylsulfinyl)methane, have shown a preference for an anti-conformation where the two phenyl rings are trans to each other.

A hypothetical table of key optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation, is presented below.

ParameterPredicted Value Range
C-S bond length1.80 - 1.85 Å
S-C(aryl) bond length1.75 - 1.80 Å
C-Br bond length1.88 - 1.92 Å
C-S-C bond angle100 - 105°
S-C-S bond angle110 - 115°

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

Understanding the electronic structure of this compound is crucial for predicting its reactivity and photophysical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. In this compound, the HOMO is expected to be localized primarily on the sulfur atoms and the phenyl rings, reflecting the electron-rich nature of the thioether and aromatic moieties. The LUMO is likely to be distributed over the aromatic rings, particularly influenced by the electron-withdrawing bromine atoms.

Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution within the molecule. This analysis partitions the electron density into contributions from individual atoms and bonds, revealing the partial charges on each atom. In this compound, the sulfur and bromine atoms are expected to carry partial negative charges due to their high electronegativity, while the carbon atoms bonded to them will have partial positive charges.

A comparative table of HOMO-LUMO gaps for related sulfur-containing aromatic compounds illustrates the expected range for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiophene-6.1-0.25.9
Diphenyl sulfide (B99878)-5.8-0.15.7
4,4′-bis(4-bromophenyl)-1,1′,3,3′-tetrathiafulvalene-5.2-3.41.8

Electrostatic Potential Mapping for Reactive Sites

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.

For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the sulfur and bromine atoms. These areas are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms of the methylene group and the aromatic rings, indicating sites that are favorable for nucleophilic attack. This visualization provides a clear and intuitive guide to the molecule's chemical reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment.

For this compound, an MD simulation could be used to study its conformational flexibility in different solvents or at various temperatures. By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe transitions between different low-energy conformations and to calculate the free energy landscape. This provides a more realistic picture of the molecule's behavior in a dynamic setting compared to the static view from geometry optimization. MD simulations are particularly useful for understanding how the molecule might interact with other molecules, such as in a biological system or a material matrix.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The predicted chemical shifts can be compared with experimental data to validate the computed structure.

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. These frequencies arise from the different vibrational modes of the molecule, such as bond stretching and angle bending. The calculated IR spectrum can aid in the identification of characteristic functional groups. For this compound, characteristic vibrational frequencies would be expected for the C-H stretching of the aromatic rings and the methylene group, C-S stretching, and C-Br stretching.

A hypothetical table of predicted vibrational frequencies is shown below.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2950
C=C aromatic stretch1450 - 1600
C-S stretch600 - 800
C-Br stretch500 - 600

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of reaction pathways that may be difficult to probe experimentally. For this compound, this could involve studying its behavior in various chemical transformations.

By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state can be calculated using methods like the synchronous transit-guided quasi-Newton (STQN) method.

For example, the oxidation of the sulfur atoms in this compound to form sulfoxides or sulfones could be studied computationally. The calculations would reveal the step-by-step mechanism, the geometry of the transition states for each step, and the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

Chemical Reactivity and Derivatization of Bis 4 Bromophenyl Thio Methane

Reactions at the Sulfur Center

The sulfur atoms in the thioether linkages of Bis[(4-bromophenyl)thio]methane are nucleophilic and can readily undergo oxidation, alkylation, and acylation reactions. These transformations provide routes to a variety of sulfoxide, sulfone, and sulfonium (B1226848) salt derivatives.

The oxidation of the thioether groups in this compound can be controlled to yield either the corresponding bis(sulfoxide) or bis(sulfone) derivatives. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents are typically employed for the selective conversion of sulfides to sulfoxides. Common reagents for this transformation include hydrogen peroxide in the presence of a catalyst, sodium periodate, and meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry is crucial to avoid over-oxidation to the sulfone.

Stronger oxidizing agents are required for the complete oxidation of the thioethers to sulfones. A patent describes the oxidation of the closely related bis(4-bromophenyl) sulfide (B99878) to bis(4-bromophenyl) sulfone using strong oxidizing agents like potassium bromate (B103136) or peroxomonosulfate. google.com Other common reagents for this transformation include potassium permanganate (B83412) and excess hydrogen peroxide under more forcing conditions. organic-chemistry.org

Table 1: Oxidation Reactions of Thioethers

ProductOxidizing Agent(s)Typical Conditions
SulfoxideHydrogen Peroxide (H₂O₂), Sodium Periodate (NaIO₄), m-CPBAControlled stoichiometry, often at lower temperatures
SulfonePotassium Permanganate (KMnO₄), Potassium Bromate (KBrO₃), PeroxomonosulfateExcess oxidant, often with heating

This table presents generalized conditions for the oxidation of thioethers to sulfoxides and sulfones.

The sulfur atoms of the thioether linkages in this compound can act as nucleophiles, reacting with electrophiles such as alkyl halides and acyl chlorides.

Alkylation of thioethers with alkyl halides leads to the formation of sulfonium salts. These reactions are typically carried out in the presence of a non-nucleophilic solvent. tandfonline.comjmaterenvironsci.comrsc.orgrsc.orgtandfonline.com The resulting sulfonium salts can be useful intermediates in various organic transformations.

Acylation of thioethers to form acylsulfonium salts is also possible, typically using acyl halides or anhydrides as the acylating agent. wipo.inttaylorandfrancis.comthieme-connect.deyoutube.comacs.org These resulting salts are often highly reactive and can be used in subsequent reactions as acyl transfer agents. A patented process describes the acylation of aromatic thioethers using acylating agents like carboxylic acid halides or anhydrides in the presence of an acid zeolite catalyst. wipo.int

Transformations Involving the Bromine Substituents

The two bromine atoms on the phenyl rings of this compound are key functional handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The aryl bromide moieties of this compound are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new aryl, vinyl, and alkynyl groups.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgacs.orgorganic-chemistry.orgresearchgate.netyoutube.com This is a highly versatile method for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgwikipedia.orgacs.orgnih.govresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgorganic-chemistry.orgacs.orgucsb.eduwikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent in the presence of a palladium or nickel catalyst. youtube.commit.eduacs.orgresearchgate.netorganic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction NameCoupling PartnerCatalyst SystemTypical Base
SuzukiArylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + LigandCarbonate (e.g., K₂CO₃, Na₂CO₃), Phosphate (e.g., K₃PO₄)
HeckAlkenePd catalyst (e.g., Pd(OAc)₂, PdCl₂) + LigandAmine (e.g., Et₃N), Carbonate
SonogashiraTerminal alkynePd catalyst + Cu(I) co-catalyst (e.g., CuI)Amine (e.g., Et₃N, piperidine)
NegishiOrganozinc reagentPd or Ni catalyst + LigandOften proceeds without an external base

This table provides a general overview of common conditions for various cross-coupling reactions involving aryl bromides.

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAAr), this reaction can occur under specific conditions. wikipedia.orgnih.govbyjus.comlibretexts.org For this compound, the presence of the electron-donating thioether group deactivates the ring towards nucleophilic attack. Therefore, SNAAr reactions would typically require highly activated nucleophiles and/or harsh reaction conditions, such as high temperatures and the use of strong bases. The introduction of strong electron-withdrawing groups onto the aromatic rings would be necessary to facilitate this type of transformation under milder conditions.

Reactivity of the Methylene (B1212753) Bridge

The methylene bridge in this compound is part of a thioacetal linkage. Thioacetals are generally stable functional groups, particularly under basic and nucleophilic conditions. rsc.orgrsc.orgnih.govresearchgate.netnih.gov

However, the protons on the methylene bridge are flanked by two sulfur atoms, which can stabilize an adjacent carbanion through d-orbital participation or polarization effects. This acidity allows for deprotonation with a strong base, such as an organolithium reagent, to form a stabilized carbanion. This nucleophilic carbon center can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the methylene position. This reactivity provides a pathway to further functionalize the core structure of the molecule.

Deprotonation and Anion Chemistry

A key feature of thioacetals, including this compound, is the acidity of the protons on the methylene carbon situated between the two sulfur atoms. This acidity allows for deprotonation by a strong base, leading to the formation of a resonance-stabilized carbanion. This concept, known as "umpolung" or reversal of polarity, transforms the normally electrophilic carbon of a carbonyl equivalent into a nucleophilic center. nih.govwikipedia.org

The stability of the resulting anion is attributed to the ability of the adjacent sulfur atoms to delocalize the negative charge through the participation of their d-orbitals. The general reaction for the deprotonation of a thioacetal is as follows:

R'CHS(R)₂ + Base → R'C⁻S(R)₂ + Base-H⁺

Strong bases such as organolithium reagents (e.g., n-butyllithium) are typically employed to effect this transformation. nih.gov The formation of the lithiated intermediate from a dithiane, a cyclic thioacetal, is a classic example of this type of reaction. nih.gov While specific studies on the deprotonation of this compound are not extensively detailed in the reviewed literature, the general principles of thioacetal chemistry suggest that it would readily undergo this reaction.

Table 1: General Conditions for Deprotonation of Thioacetals

BaseSolventTemperatureReference
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 °C to 0 °C nih.gov
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °CGeneral Knowledge

Electrophilic Attack on the Methylene Group

Common electrophiles that can react with the lithiated thioacetal intermediate include:

Alkyl halides: For the introduction of alkyl chains.

Carbonyl compounds (aldehydes and ketones): To form α-hydroxyalkyl derivatives.

Epoxides: Resulting in the formation of γ-hydroxyalkyl products after ring-opening.

Acylating agents (e.g., acid chlorides, esters): To introduce acyl groups.

The general scheme for the reaction of the lithiated thioacetal with an electrophile is:

R'C⁻Li⁺(SR)₂ + E⁺ → R'CE(SR)₂ + Li⁺

While specific examples detailing the reactions of the anion of this compound with various electrophiles are not prevalent in the searched literature, the established reactivity of similar thioacetal anions provides a strong basis for predicting its behavior. nih.gov

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are critical in understanding the outcomes of chemical reactions involving this compound.

Regioselectivity in the context of this compound primarily relates to reactions occurring at different positions on the molecule. Besides the reactive methylene bridge, the bromine-substituted aromatic rings offer sites for other chemical modifications, such as cross-coupling reactions. The presence of the bromine atoms on the phenyl rings allows for regioselective functionalization, for instance, through Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds at the para-position of the phenyl rings. The choice of catalyst and reaction conditions can direct the reaction to occur selectively at the aryl bromide positions without affecting the thioacetal moiety.

Stereoselectivity becomes a consideration when the reactions at the methylene bridge create a new stereocenter. For instance, the reaction of the lithiated thioacetal with a prochiral aldehyde will lead to the formation of a new chiral center, potentially yielding a mixture of diastereomers. The control of this stereoselectivity is a significant challenge in organic synthesis. While the reviewed literature does not provide specific studies on the stereoselective transformations of this compound, general principles of acyclic stereocontrol can be applied. nih.gov The steric bulk of the two (4-bromophenyl)thio groups can influence the facial selectivity of the approach of the electrophile to the planar carbanion, potentially leading to a preference for one diastereomer over the other. However, achieving high levels of stereocontrol in acyclic systems often requires the use of chiral auxiliaries or catalysts.

Coordination Chemistry and Applications As a Ligand in Catalysis

Synthesis of Metal Complexes Featuring Bis[(4-bromophenyl)thio]methane Ligands

The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The general synthetic route would likely follow the principles of coordination chemistry, where the lone pairs of electrons on the sulfur atoms of the thioether displace labile ligands from the metal salt.

For instance, the reaction of this compound with a palladium(II) precursor, such as bis(acetonitrile)palladium(II) chloride or sodium tetrachloropalladate(II), in a solvent like dichloromethane (B109758) or acetonitrile, would be a standard approach to synthesize a palladium complex. The stoichiometry of the reactants would be crucial in determining the final product, whether it be a mononuclear complex or a polymeric species.

The this compound ligand possesses two sulfur donor atoms connected by a flexible methylene (B1212753) bridge. This structure allows for several potential chelation modes when coordinating to a transition metal. The most common mode would be the formation of a chelate ring, where both sulfur atoms bind to the same metal center. The size of this chelate ring would be a key factor in the stability and geometry of the resulting complex. In the case of this compound, the S-C-S linkage would lead to the formation of a four-membered chelate ring, which is generally considered to be strained.

However, the flexibility of the methylene linker might allow for other coordination modes. For instance, the ligand could act as a bridging ligand, connecting two different metal centers. This could lead to the formation of dinuclear or polynuclear complexes. The coordination geometry around the metal center would be dictated by several factors, including the electronic configuration of the metal ion, the steric bulk of the ligand, and the nature of other co-ligands present in the coordination sphere. For a d8 metal like palladium(II), a square planar geometry is commonly observed. researchgate.net For other transition metals, tetrahedral, square pyramidal, or octahedral geometries are possible. researchgate.netnih.gov

The study of related bis(pyrazolyl)methane-based ligands has shown that they can adopt various coordination modes, including κ²-μ-κ² and κ³-μ-κ², depending on the metal center's preferences. acs.org This suggests that this compound could also exhibit diverse coordination behavior.

The interaction between this compound and a metal center can be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The coordination of the thioether sulfur atoms to the metal center would likely result in changes in the vibrational frequencies of the C-S bonds. A shift in the C-S stretching frequency in the IR spectrum of the complex compared to the free ligand would provide evidence of coordination. For instance, in complexes of bis(2-bromophenyl)disulfide, changes in the IR spectrum indicated ligand coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be invaluable in characterizing the structure of the complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the sulfur atoms, particularly the methylene bridge protons, would be expected to shift upon coordination to a diamagnetic metal center. For paramagnetic complexes, NMR spectra might be broadened, but could still provide useful structural information.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would reveal information about the d-d transitions of the metal ion and any charge-transfer bands between the metal and the ligand. These spectra can help in determining the coordination geometry of the metal center. For example, the UV-Vis spectra of some transition metal complexes with thioether-containing ligands have been used to infer their geometry. researchgate.netnih.gov

X-ray Crystallography: The definitive method for determining the solid-state structure, including bond lengths, bond angles, and coordination geometry, is single-crystal X-ray diffraction. While no crystal structure of a metal complex of this compound is currently reported, the crystal structure of a related palladium(II) complex with a chiral Schiff base containing a bromophenyl group has been determined, revealing a square-planar geometry around the palladium center. researchgate.net

Table 1: Anticipated Spectroscopic Data for a Hypothetical [PdCl2(this compound)] Complex

Spectroscopic TechniqueExpected ObservationInterpretation
IR Spectroscopy Shift in C-S stretching frequencyConfirmation of S-Pd coordination
1H NMR Spectroscopy Downfield shift of methylene protonsEvidence of coordination in solution
13C NMR Spectroscopy Shift in carbon signals adjacent to SFurther evidence of coordination
UV-Visible Spectroscopy d-d transition bandsInformation on coordination geometry

Role in Homogeneous Catalysis

Thioether-ligated metal complexes are known to be active catalysts in a variety of organic transformations. The electronic properties of the sulfur donor and the steric environment created by the ligand can significantly influence the catalytic activity and selectivity of the metal center.

The this compound ligand possesses both electron-withdrawing bromine atoms on the phenyl rings and a flexible methylene spacer. These features would likely impact its performance in catalysis. The electron-withdrawing groups could modulate the electron density at the metal center, potentially enhancing its catalytic activity in certain reactions. The flexibility of the ligand backbone could allow for the accommodation of different substrates and transition states.

In palladium-catalyzed reactions, the nature of the ligand is crucial. nih.gov Thioether ligands have been shown to be effective in palladium-catalyzed C-H olefination reactions, leading to the formation of axially chiral biaryls with high enantioselectivity. nih.gov The thioether moiety plays a key role in the catalytic cycle, influencing the rate-determining step.

Palladium complexes are workhorses in the field of cross-coupling reactions for the formation of C-C and C-heteroatom bonds. nobelprize.org Thioether-ligated palladium catalysts have shown promise in these areas.

C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are fundamental methods for C-C bond formation. While specific examples using this compound are lacking, related palladium complexes with thioether-containing ligands have been employed in Suzuki cross-coupling reactions. nih.gov Desulfitative Hiyama-type cross-coupling reactions of aryl thioethers with arylsiloxanes, catalyzed by palladium, have also been reported, demonstrating the utility of thioether substrates in C-C bond formation. documentsdelivered.com

C-Heteroatom Bond Formation: Palladium-catalyzed C-S coupling reactions are a reliable method for the synthesis of aryl thioethers. acsgcipr.org The use of monophosphine ligands has been shown to promote these reactions effectively. nih.gov It is conceivable that a palladium complex of this compound could catalyze the coupling of aryl halides with thiols.

Development of Heterogeneous Catalytic Systems

Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction products. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a key area of research aimed at overcoming this limitation.

A potential avenue for the development of heterogeneous catalysts based on this compound would be its incorporation into a metal-organic framework (MOF). Thiol and thioether-based MOFs have been synthesized and show potential for applications in catalysis. rsc.org The this compound ligand could be used as a linker to construct a porous framework, with the metal centers acting as catalytic sites. Another approach would be to immobilize a pre-formed metal complex of the ligand onto a support material like silica (B1680970) or a polymer. researchgate.net The development of such heterogeneous systems would enhance the recyclability and practical utility of catalysts derived from this compound. For example, metal-free dehydrative thioetherification has been achieved using a recyclable NAFION® superacid catalyst, highlighting the potential for heterogeneous catalysis in thioether chemistry. nih.govresearchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

Bis[(4-bromophenyl)thio]methane serves as a versatile precursor in the synthesis of intricate organic structures, leveraging the reactivity of its carbon-bromine bonds for the formation of new carbon-carbon or carbon-heteroatom bonds.

The ditopic nature of this compound, with two reactive sites at opposite ends of the molecule, makes it a suitable candidate for the construction of macrocycles. While specific examples of macrocyclization reactions involving this exact compound are not extensively documented in publicly available literature, the general strategy involves the reaction of the bromine atoms with other difunctional reagents to form large ring structures. For instance, coupling reactions such as the Suzuki or Sonogashira reaction with diboronic acids or dialkynes, respectively, could in principle lead to the formation of macrocyclic compounds incorporating the thioether moiety.

The flexible thioether linkage in this compound can play a crucial role in the preorganization of the molecule for cyclization and in defining the cavity size and shape of the resulting macrocycle. Such macrocycles are of interest in supramolecular chemistry for their potential to act as hosts for guest molecules. The sulfur atoms in the thioether bridge can also provide additional coordination sites for metal ions, further expanding the potential for creating complex supramolecular assemblies.

The presence of both bromine and sulfur atoms makes this compound a promising monomer for the synthesis of advanced organosulfur frameworks. These materials, including covalent organic frameworks (COFs) and porous organic polymers (POPs), are of significant interest due to their high surface areas and potential applications in gas storage, catalysis, and sensing.

The general approach to forming these frameworks involves the polymerization of multifunctional monomers. The bromine atoms of this compound can undergo various coupling reactions, such as Yamamoto or Suzuki coupling, to form extended two-dimensional or three-dimensional networks. The resulting frameworks would possess a high density of sulfur atoms, which can enhance their affinity for certain guest molecules and metal ions. While specific research detailing the use of this compound in this context is limited, studies on analogous brominated and thiolated aromatic compounds demonstrate the feasibility of this approach for creating robust and functional organosulfur frameworks.

Integration into Polymeric Materials

The bifunctional nature of this compound allows for its incorporation into polymeric structures, where it can impart specific properties due to its chemical composition.

This compound can be utilized as a monomer in the synthesis of functional polymers. The bromine atoms provide reactive handles for various polymerization reactions. For example, it can undergo nickel-catalyzed coupling reactions to form poly(phenylene thioether) type polymers. These polymers are known for their high thermal stability and chemical resistance.

Although specific examples of homopolymers derived solely from this compound are not widely reported, its use as a comonomer is a viable strategy to introduce thioether linkages and bromine functionalities into other polymer backbones. This can be used to modify the properties of existing polymers or to create new materials with tailored characteristics.

The incorporation of thioether linkages, such as those present in this compound, into a polymer backbone can significantly influence its physical and chemical properties. Thioether bonds are generally more flexible than the corresponding ether bonds, which can lead to a lower glass transition temperature and increased processability of the resulting polymer.

Furthermore, the sulfur atoms in the thioether linkages are known to have a strong affinity for certain metals, which can be exploited for applications such as metal ion sensing or catalysis. The presence of sulfur can also enhance the refractive index of the polymer, a desirable property for optical applications. In the context of poly(thioether imide)s, the introduction of thioether linkages has been shown to improve solubility and processability while maintaining good thermal stability. nih.gov

Applications in Halogen Bonding and Crystal Engineering

The bromine atoms in this compound are capable of participating in halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering for the design and construction of supramolecular architectures. nih.govmdpi.com

Halogen bonding occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In the case of this compound, the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen, oxygen, or even other halogen atoms in neighboring molecules. These interactions can be used to direct the self-assembly of the molecules in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional structures.

Potential Role of Bromine in Directed Self-Assembly

The bromine atoms on the phenyl rings of this compound are expected to be key players in directing its self-assembly into ordered supramolecular structures. This is primarily due to their ability to participate in halogen bonding, a highly directional and specific non-covalent interaction.

Halogen Bonding: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). In this compound, the bromine atoms, when bonded to the electron-withdrawing phenyl ring, can develop a positive region of electrostatic potential on their outer surface, known as a σ-hole. This allows them to interact with electron-rich atoms like oxygen, nitrogen, or even other halogens.

In a hypothetical self-assembly scenario, the bromine atoms could engage in various halogen bonding motifs:

Br···Br Interactions: Molecules could align in such a way that the bromine atom of one molecule interacts with the bromine atom of a neighboring molecule.

Br···S Interactions: The sulfur atoms of the thioether linkage possess lone pairs of electrons, making them potential halogen bond acceptors. This could lead to the formation of chains or networks where bromine atoms are linked to sulfur atoms of adjacent molecules.

Interactions with other molecules: In the presence of other co-forming molecules, the bromine atoms could direct the assembly by forming halogen bonds with suitable acceptor sites on the co-former.

The directionality and strength of these potential halogen bonds would be crucial in determining the final architecture of the self-assembled structure, influencing everything from the packing arrangement in a crystal to the formation of larger aggregates in solution.

Systematic Study of Bis 4 Bromophenyl Thio Methane Analogues and Derivatives

Chalcogen Analogues (e.g., Selenides, Tellurides)

Synthesis and Comparative Reactivity Studies

The synthesis of bis(arylthio)methanes, including Bis[(4-bromophenyl)thio]methane, can be achieved through several established synthetic routes. A common method involves the condensation of an appropriate thiol with a suitable methylene-containing electrophile. For instance, the reaction of 4-bromothiophenol (B107966) with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base, provides a direct pathway to this compound. The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Analogous synthetic strategies have been successfully employed for the preparation of related structures. For example, the synthesis of bis(indolyl)methanes is often accomplished via the condensation of indoles with aldehydes or ketones, a reaction catalyzed by either Brønsted or Lewis acids. This highlights a general approach where two nucleophilic aryl units are linked by a methylene (B1212753) bridge derived from an electrophilic source.

A pertinent example is the synthesis of bis(4-bromo-2,5-dialkoxyphenyl)methane, which, although not a thioether, demonstrates a method for constructing the core bis(4-bromophenyl)methane framework. In this procedure, 1,4-bis(ethoxymethyl)-2,5-dialkoxybenzene is treated with a catalytic amount of p-toluenesulfonic acid, followed by bromination with N-bromosuccinimide (NBS) to yield the desired product imist.ma. This suggests that functionalization of a pre-formed bis(phenyl)methane scaffold is a viable alternative synthetic route.

Furthermore, the synthesis of the selenium analogue, bis(4-dimethylamino-2-pyridylselenenyl)methane, has been reported through the lithiation of 4-dimethylaminopyridine, followed by the insertion of selenium and subsequent reaction with an electrophile sigmaaldrich.comimist.ma. This methodology could potentially be adapted for the synthesis of Bis[(4-bromophenyl)selenyl]methane, providing a direct comparison for reactivity and electronic properties.

The reactivity of this compound and its analogues is largely centered around the sulfur atoms and the methylene bridge. The sulfur atoms, with their lone pairs of electrons, can act as nucleophiles or be susceptible to oxidation. Studies on the oxidation of bis(heteroaryl)methanes have shown that the methylene group can be oxidized to a carbonyl group, a transformation that may also be possible for this compound under appropriate conditions rsc.org. The electron-withdrawing nature of the 4-bromophenyl groups would be expected to influence the nucleophilicity of the sulfur atoms and the reactivity of the C-H bonds of the methylene bridge.

Compound Synthetic Method Key Reagents Reference
Bis(indolyl)methanesCondensationIndole, Aldehyde/Ketone, Acid CatalystGeneral Method
Bis(4-bromo-2,5-dialkoxyphenyl)methaneCyclization followed by Bromination1,4-Bis(ethoxymethyl)-2,5-dialkoxybenzene, p-TSA, NBS imist.ma
Bis(4-dimethylamino-2-pyridylselenenyl)methaneLithiation and Selenation4-Dimethylaminopyridine, LDA/LTMP, Se sigmaaldrich.comimist.ma

Influence of Chalcogen Atom on Electronic Structure

The nature of the chalcogen atom (S, Se, Te) bridging the two 4-bromophenyl groups has a significant impact on the electronic structure of the molecule. As one moves down Group 16 of the periodic table from sulfur to selenium to tellurium, several key atomic properties change, which in turn affects the molecular properties. The electronegativity decreases (S > Se > Te), while the atomic size and the polarizability of the valence electrons increase.

These atomic trends have a direct consequence on the geometry and electronic properties of the Bis[(4-bromophenyl)chalcogeno]methane series. The C-X-C bond angle (where X is the chalcogen) is expected to decrease as the size of the chalcogen atom increases, a trend that has been observed in related diaryl chalcogenides. This is attributed to the larger size of the p-orbitals on the heavier chalcogens, which leads to more diffuse bonding orbitals and a preference for smaller bond angles.

The electronic properties, such as the ionization potential and the energy of the highest occupied molecular orbital (HOMO), are also systematically affected by the chalcogen atom. Theoretical studies on related organochalcogen compounds have shown that the HOMO is often localized on the chalcogen atom and its energy increases as one moves from sulfur to selenium to tellurium. This is a direct result of the decreasing electronegativity and the higher energy of the valence p-orbitals of the heavier chalcogens. A higher HOMO energy generally implies a lower ionization potential and greater ease of oxidation.

The influence of the chalcogen atom on the electronic absorption spectra is also noteworthy. The replacement of sulfur with selenium or tellurium typically leads to a red-shift (a shift to longer wavelengths) in the absorption maxima. This is because the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) tends to decrease with the heavier chalcogens, requiring less energy for electronic excitation.

Property Sulfur Analogue (S) Selenium Analogue (Se) Tellurium Analogue (Te)
Electronegativity HigherIntermediateLower
Atomic Radius SmallerIntermediateLarger
C-X-C Bond Angle LargerIntermediateSmaller
HOMO Energy Level LowerIntermediateHigher
Ionization Potential HigherIntermediateLower
Absorption Maxima (λmax) Shorter WavelengthIntermediate WavelengthLonger Wavelength

Future Research Directions, Challenges, and Emerging Perspectives for Bis 4 Bromophenyl Thio Methane Research

Exploration of Novel Synthetic Methodologies

The classical synthesis of thioacetals, including Bis[(4-bromophenyl)thio]methane, typically involves the acid-catalyzed reaction of a carbonyl compound with thiols. chemistryscore.comkhanacademy.org While effective, this approach presents opportunities for innovation, particularly in enhancing efficiency, improving sustainability, and expanding the scope to more complex derivatives.

Future research should focus on several key areas:

Green Catalysis: The use of strong, corrosive acids like boron trifluoride (BF3) or p-toluenesulfonic acid can be improved upon. pearson.comorganic-chemistry.org Research into solid acid catalysts, such as tungstophosphoric acid, or recyclable catalysts could offer more environmentally benign and operationally simple alternatives. organic-chemistry.org

Alternative Sulfur Sources: The use of 4-bromothiophenol (B107966), like many thiols, is associated with a strong, unpleasant odor. A significant area for development is the use of odorless and more stable thiol surrogates. thieme-connect.com Compounds like sodium thiosulfate (B1220275) (in the form of Bunte salts) or sulfinates could be explored as precursors, which generate the thiolate in situ, mitigating the challenges of handling volatile thiols. thieme-connect.comorganic-chemistry.org

Advanced Reaction Conditions: Exploring unconventional reaction conditions could lead to higher yields and shorter reaction times. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically accelerate related reactions, and its application to the synthesis of this compound is a promising avenue. mdpi.com Similarly, the use of novel solvent systems, such as natural deep eutectic solvents (NADES), could provide dual benefits as both the reaction medium and catalyst. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

MethodologyConventional ApproachNovel/Future DirectionPotential Advantages
CatalysisHomogeneous Lewis/Brønsted acids (e.g., BF3, TsOH) pearson.comorganic-chemistry.orgHeterogeneous solid acids, organocatalysts, recyclable catalysts organic-chemistry.orgmdpi.comEasier separation, reusability, milder conditions.
Sulfur Reagent4-bromothiophenolOdorless thiol surrogates (e.g., Bunte salts, sulfonyl derivatives) thieme-connect.comorganic-chemistry.orgImproved handling safety, reduced odor.
Reaction ConditionsBatch processing, conventional heatingMicrowave-assisted synthesis (MAOS), flow chemistry mdpi.comFaster reaction rates, better control, scalability.
SolventStandard organic solvents (e.g., DCM, Toluene)Natural Deep Eutectic Solvents (NADES) mdpi.comGreen solvent, potential catalytic role.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

The general mechanism for acid-catalyzed thioacetal formation is well-documented, proceeding via the activation of a carbonyl source followed by nucleophilic attack by the thiol. chemistryscore.comyoutube.com However, for a specific substrate like this compound, a deeper, quantitative understanding of the reaction pathway remains to be explored.

Future mechanistic studies could include:

Kinetic Analysis: Detailed kinetic studies to determine the reaction order, rate constants, and activation energies under various catalytic systems. This could involve monitoring the reaction progress using techniques like HPLC, as has been done for the synthesis of unsymmetrical dithioacetals. nih.gov Such studies are crucial for optimizing reaction conditions and understanding the rate-determining steps.

Intermediate Trapping and Characterization: Efforts to isolate and characterize reactive intermediates, such as the initial hemithioacetal, could provide direct evidence for the proposed reaction pathway. In related systems, reactive chloromethyl sulfide (B99878) intermediates have been successfully isolated and characterized. nih.gov

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., deuterium-labeled formaldehyde (B43269) or sulfur-34 (B105110) labeled thiophenol) can help to precisely track the bond-forming and bond-breaking events, confirming the movement of atoms throughout the reaction sequence.

Computational Modeling: High-level computational studies can map the entire reaction energy profile, identifying the structures of transition states and intermediates. This can elucidate subtle electronic and steric effects of the 4-bromophenyl group on the reaction mechanism. numberanalytics.comrsc.org

Development of New Catalytic and Material Applications

While thioacetals are widely recognized as robust protecting groups for carbonyls in organic synthesis, the unique structure of this compound suggests a range of untapped applications in materials science and catalysis. jove.comyoutube.com

Emerging application areas include:

Building Blocks for Porous Materials: The molecule possesses a pseudo-tetrahedral geometry around the central methylene (B1212753) carbon, analogous to building blocks like tetraphenylmethane. researchgate.net The two bromine atoms serve as versatile functional handles for further reactions, such as palladium-catalyzed cross-coupling. This makes this compound an excellent candidate as a monomer or linker for the synthesis of novel porous organic polymers (POPs) or metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, or catalysis.

Precursors for Conjugated Polymers: The C-Br bonds can be used to extend the molecular structure through polymerization reactions (e.g., Yamamoto or Suzuki coupling), potentially leading to sulfur-containing conjugated polymers. The incorporation of sulfur atoms into a polymer backbone is known to influence its electronic and optical properties, suggesting potential use in organic electronics.

Ligand Scaffolds in Coordination Chemistry: The sulfur atoms possess lone pairs of electrons that can coordinate to metal centers. While simple thioethers are modest ligands, derivatization of the aromatic rings with stronger donor groups could yield multidentate ligands. The defined geometry of the thioacetal backbone could enforce specific coordination environments around a metal, making such ligands interesting for applications in homogeneous catalysis.

Molecular Recognition and Supramolecular Chemistry: The electron-rich sulfur atoms and the potential for halogen bonding via the bromine atoms could be exploited in the design of host-guest systems and self-assembling supramolecular architectures.

Potential Application AreaKey Structural FeatureResearch GoalExample Field
Porous Organic Polymers (POPs)Pseudo-tetrahedral geometry, two C-Br bonds researchgate.netSynthesize high-surface-area materials via cross-coupling.Gas Storage & Separation
Sulfur-Containing PolymersC-Br bonds for polymerization, thioether linkageDevelop novel polymers with tailored electronic properties.Organic Electronics
Ligand DesignSulfur atoms as metal binding sites, rigid backboneCreate new ligand scaffolds for homogeneous catalysis.Catalysis
Supramolecular ChemistryHalogen bonding (Br), C-H···S interactionsConstruct self-assembling molecular architectures.Molecular Recognition

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry provides a powerful, predictive tool to guide experimental work and provide insights that are difficult to obtain through experiments alone. nih.gov For this compound, theoretical studies can accelerate the discovery of its properties and applications.

Future theoretical investigations should target:

Conformational Analysis: Determining the preferred three-dimensional structure and the rotational energy barriers of the phenyl-sulfur bonds. This is fundamental to understanding its packing in a solid state and its behavior as a building block in larger structures.

Electronic Structure Calculation: Using Density Functional Theory (DFT) to calculate properties like the HOMO-LUMO gap, electrostatic potential surface, and atomic charges. rsc.org These calculations can predict the molecule's reactivity, its potential as an electronic material, and the nature of its intermolecular interactions.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization and to understand the relationship between structure and spectroscopic signatures. usd.edu

Modeling of Derivative Materials: Once used as a building block, computational models can predict the properties of the resulting polymers or frameworks, such as pore size, gas adsorption isotherms, and electronic band structure, thereby guiding synthetic efforts toward materials with desired functions. numberanalytics.com

Property to PredictComputational MethodExperimental Relevance
Molecular Geometry & ConformationDFT, Molecular Mechanics (MM)Understanding solid-state packing, designing supramolecular structures.
Electronic Properties (HOMO/LUMO)DFT, TD-DFT usd.eduPredicting reactivity, color, and potential in organic electronics.
Spectroscopic Data (NMR, IR)DFT with appropriate basis setsAiding in structural confirmation and interpretation of experimental data.
Reaction Mechanisms & EnergeticsDFT (Transition State Search) numberanalytics.comGuiding the development of new synthetic methods and understanding reactivity.

Integration into Multidisciplinary Research Areas (excluding prohibited topics)

The future of research on this compound lies in its integration across multiple scientific disciplines. Its study is not confined to pure organic chemistry but extends into materials science, physical chemistry, and catalysis.

From Organic Synthesis to Materials Science: The development of novel synthetic methodologies for this compound and its derivatives directly enables its use as a building block in materials science. The challenges in synthesis (e.g., purity, scalability) are directly linked to its viability in creating advanced functional materials like POPs. researchgate.net

Bridging Physical and Synthetic Chemistry: Advanced mechanistic and computational studies fall at the interface of physical and organic chemistry. rsc.orgnih.gov A thorough understanding of the molecule's intrinsic properties (electronic structure, reactivity) is paramount before its rational design into more complex systems can be achieved.

Catalysis and Polymer Chemistry: The functional handles (bromine atoms) on the molecule are gateways to polymer chemistry via cross-coupling reactions. Furthermore, modification of this scaffold could lead to new types of ligands, connecting its chemistry to the field of organometallic chemistry and homogeneous catalysis.

By pursuing these interconnected research avenues, the scientific community can transform this compound from a simple chemical entity into a valuable tool for constructing complex molecular systems and advanced materials.

Q & A

Q. What experimental design methodologies are recommended for optimizing the synthesis of Bis[(4-bromophenyl)thio]methane?

To optimize synthesis, employ factorial design (e.g., full or fractional factorial designs) to systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For multi-factor optimization, orthogonal design (e.g., Taguchi method) reduces the number of trials while maintaining statistical reliability. Post-experiment, apply regression analysis to model relationships between variables and yield . For example, a 2³ factorial design could identify interactions between bromophenylthiol concentration, reaction time, and pH.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Use NMR spectroscopy (¹H/¹³C) to confirm the methane backbone and bromophenylthio substituents. High-resolution mass spectrometry (HR-MS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split). X-ray diffraction (XRD) resolves crystal structure and steric effects from bromine atoms. For purity assessment, HPLC paired with UV-Vis detection (λ ~280 nm, aromatic absorption) quantifies impurities. Always cross-reference with computational predictions (e.g., DFT-optimized structures) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to mitigate inhalation risks; avoid skin contact due to potential thiol-related toxicity.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste.
  • Emergency Procedures: For eye exposure, rinse with water for ≥15 minutes; consult toxicology databases for antidotes .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

Leverage density functional theory (DFT) to map potential energy surfaces for sulfur-centered reactions (e.g., nucleophilic substitution at the methane core). Reaction path search algorithms (e.g., GRRM or AFIR) identify transition states and intermediates. Pair computational results with in situ FTIR or Raman spectroscopy to validate mechanistic steps. For example, simulate the steric effects of bromine substituents on reaction kinetics .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

  • Adsorption Studies: Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze interactions with indoor surfaces (e.g., SiO₂ or cellulose).
  • Oxidative Degradation: Expose the compound to hydroxyl radicals (UV/H₂O₂ systems) and quantify brominated intermediates via GC-MS .
  • Ecotoxicity Assays: Test Daphnia magna or algal species for acute toxicity using OECD guidelines .

Q. How should researchers address contradictions between experimental and computational data for this compound?

  • Sensitivity Analysis: Vary computational parameters (e.g., basis sets or solvation models) to assess robustness.
  • Error Propagation: Quantify uncertainties in experimental measurements (e.g., ±2% yield variability).
  • Validation Loops: Feed experimental data (e.g., kinetic rates) into machine learning models (e.g., Bayesian optimization) to refine simulations. Discrepancies in steric hindrance predictions may arise from inadequate van der Waals corrections in DFT .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

  • Mixing Efficiency: Use CFD simulations (e.g., COMSOL Multiphysics) to optimize impeller design for viscous reaction mixtures.
  • Heat Management: Implement jacketed reactors with PID-controlled cooling to mitigate exothermic risks.
  • Membrane Separation: Post-reaction, employ nanofiltration to recover unreacted bromophenylthiol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.